molecular formula C20H27NO3S B12191784 3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]piperidine

3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]piperidine

Cat. No.: B12191784
M. Wt: 361.5 g/mol
InChI Key: ROCXHSKDXRIFLC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a sulfonyl group attached to a naphthyl ring, which is further substituted with a propoxy group. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Naphthyl Sulfonyl Chloride: The naphthyl ring is first sulfonated using chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Substitution with Propoxy Group: The sulfonyl chloride is then reacted with propanol in the presence of a base to introduce the propoxy group.

    Formation of Piperidine Derivative: The final step involves the reaction of the substituted naphthyl sulfonyl chloride with 3,5-dimethylpiperidine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or naphthyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine
  • 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine

Uniqueness

3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]piperidine is unique due to the presence of the propoxy-substituted naphthyl ring, which imparts distinct chemical properties compared to other piperidine derivatives. This structural feature may enhance its biological activity and specificity for certain molecular targets.

Properties

Molecular Formula

C20H27NO3S

Molecular Weight

361.5 g/mol

IUPAC Name

3,5-dimethyl-1-(4-propoxynaphthalen-1-yl)sulfonylpiperidine

InChI

InChI=1S/C20H27NO3S/c1-4-11-24-19-9-10-20(18-8-6-5-7-17(18)19)25(22,23)21-13-15(2)12-16(3)14-21/h5-10,15-16H,4,11-14H2,1-3H3

InChI Key

ROCXHSKDXRIFLC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CC(CC(C3)C)C

Origin of Product

United States

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